Pyridine, 4-éthyl-2-méthyl-

Vue d'ensemble

Description

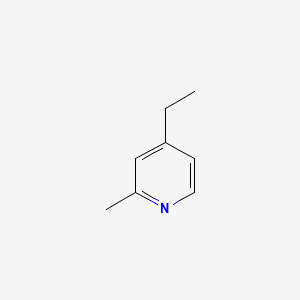

4-Ethyl-2-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities .

Applications De Recherche Scientifique

4-Ethyl-2-methylpyridine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of agrochemicals, polymers, and resins.

Mécanisme D'action

Target of Action

Pyridine derivatives are known to exhibit diverse biological activities . They are used in various fields such as medicinal drugs and agricultural products .

Mode of Action

For instance, the presence of the ring nitrogen defines the reactivity of pyridine derivatives .

Biochemical Pathways

Pyridine derivatives are known to have antimicrobial properties . They can inhibit the growth of microbial strains such as E. coli, B. mycoides, and C. albicans .

Pharmacokinetics

The degree of lipophilicity of pyridine derivatives, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .

Result of Action

Pyridine derivatives are known to exhibit various biological activities, including antimicrobial properties .

Analyse Biochimique

Biochemical Properties

Pyridine, 4-ethyl-2-methyl- can participate in various biochemical reactionsPyridine derivatives have been found to exhibit antimicrobial properties , suggesting that they may interact with enzymes or proteins involved in microbial metabolism

Cellular Effects

Pyridine derivatives have been found to exhibit biological activity, including antimicrobial and anticancer properties These effects suggest that Pyridine, 4-ethyl-2-methyl- may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyridine derivatives have been found to exhibit various biological activities, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyridine derivatives are known to be involved in various metabolic processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Ethyl-2-methylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2-methylpyridine with ethyl halides under basic conditions can yield 4-ethyl-2-methylpyridine . Another method includes the condensation of aldehydes with ammonia in the presence of catalysts like ammonium acetate .

Industrial Production Methods

Industrial production of pyridine derivatives often employs continuous flow methods due to their efficiency and scalability. For example, the α-methylation of substituted pyridines using Raney nickel as a catalyst in a continuous flow setup has been reported to produce high yields of methylated pyridines .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine: The parent compound, a simple aromatic heterocycle with one nitrogen atom.

Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Piperidine: A saturated six-membered ring containing one nitrogen atom.

Uniqueness

4-Ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyridine, it has enhanced lipophilicity and potential for specific interactions with biological targets .

Activité Biologique

4-Ethyl-2-methylpyridine (C8H11N) is an organic compound belonging to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of microbiology and pharmacology.

Overview of Biological Activity

Pyridine derivatives, including 4-ethyl-2-methylpyridine, are known for their potential antimicrobial , anticancer , and anti-inflammatory properties. The presence of the nitrogen atom in the pyridine ring significantly influences the biological activity of these compounds, affecting their interaction with various biological targets.

The biological activity of 4-ethyl-2-methylpyridine can be attributed to several mechanisms:

- Target Interaction : Pyridine derivatives often interact with proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.

- Cell Membrane Permeability : The lipophilic nature of pyridine compounds allows them to easily penetrate cell membranes, enhancing their bioavailability and efficacy against microbial pathogens .

- Molecular Binding : The geometry and functional groups attached to the pyridine nucleus play a crucial role in determining the selectivity and potency of these compounds against target molecules .

Antimicrobial Activity

Research has demonstrated that 4-ethyl-2-methylpyridine exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Klebsiella pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

The compound's antimicrobial efficacy is influenced by its structural characteristics, such as the length and branching of alkyl chains attached to the pyridine ring .

Anticancer Properties

Emerging studies suggest that 4-ethyl-2-methylpyridine may possess anticancer properties. Pyridine derivatives have been noted for their ability to induce apoptosis in cancer cells through various pathways, including:

- Inhibition of Cell Proliferation : Compounds can interfere with cell cycle progression.

- Induction of Apoptosis : They can activate caspases and other apoptotic pathways leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial activity of 4-ethyl-2-methylpyridine against a range of Gram-positive and Gram-negative bacteria. Results indicated that this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Activity Investigation : In vitro studies on human cancer cell lines showed that 4-ethyl-2-methylpyridine reduced cell viability by 50% at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Pharmacokinetics

Understanding the pharmacokinetics of 4-ethyl-2-methylpyridine is crucial for its application in medicine:

- Absorption : Due to its lipophilicity, it is readily absorbed in biological systems.

- Distribution : It tends to distribute widely in tissues due to its ability to cross lipid membranes.

- Metabolism and Excretion : The compound undergoes metabolic transformations primarily in the liver, with metabolites excreted via urine.

Propriétés

IUPAC Name |

4-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCHDRLWPAKSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060214 | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-88-9 | |

| Record name | 4-Ethyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.